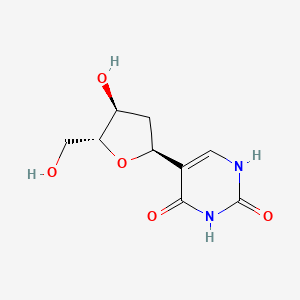
2-Deoxypseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxypseudouridine is a modified nucleoside that is structurally similar to pseudouridine but lacks an oxygen atom at the 2’ position of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxypseudouridine typically involves the condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose. This reaction yields the α-anomer of the compound . Another method involves the stereospecific synthesis from pseudouridine via a 4,2’-anhydro-intermediate and the 2’-chloro-2’-deoxynucleoside .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of protective groups and specific reaction conditions ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Deoxypseudouridine undergoes various chemical reactions, including substitution and cyclization. For instance, the reaction of 3,4-isopropylidene-2-deoxyribose with 2,4-di-t-butoxy-5-lithiopyrimidine results in the formation of protected allo- and altro-polyols . Cyclization by 5’-tosylation followed by treatment with methoxide yields the protected β and α-pyranosyl nucleosides .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include 2,4-di-t-butoxy-5-lithiopyrimidine and 3,5-di-O-benzyl-2-deoxyribose.
Cyclization Reactions: Reagents such as tosyl chloride and methoxide are used.
Major Products: The major products formed from these reactions include the α-anomer of this compound and various protected nucleosides .
Aplicaciones Científicas De Investigación
2-Deoxypseudouridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Deoxypseudouridine involves its incorporation into DNA, where it can affect the stability and structure of the DNA helix. This compound can inhibit enzymes such as uracil-DNA glycosylase by altering the DNA substrate, thereby preventing the enzyme from recognizing and excising uracil residues . The molecular targets include DNA polymerases and repair enzymes involved in maintaining DNA integrity .
Comparación Con Compuestos Similares
Pseudouridine: Similar in structure but contains an oxygen atom at the 2’ position.
2’-Deoxyuridine: Lacks the glycosidic bond found in pseudouridine and 2-Deoxypseudouridine.
5-Methyl-2’-deoxypseudouridine: A methylated derivative with similar properties.
Uniqueness: this compound is unique due to its lack of an oxygen atom at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized applications, such as the inhibition of specific DNA repair enzymes .
Propiedades
Fórmula molecular |
C9H12N2O5 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7+/m0/s1 |
Clave InChI |
ASOJEESZSWWNQK-LYFYHCNISA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1C2=CNC(=O)NC2=O)CO)O |
SMILES canónico |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



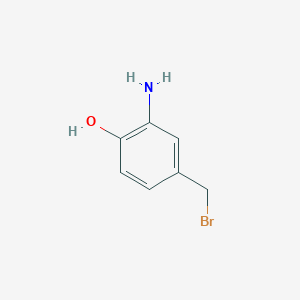
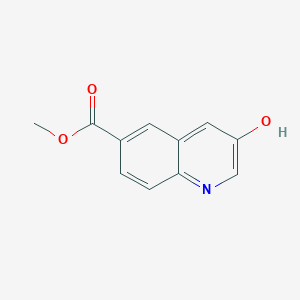
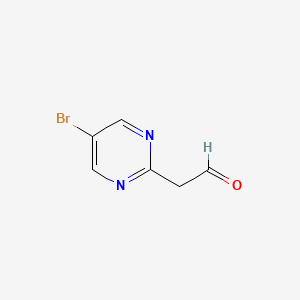
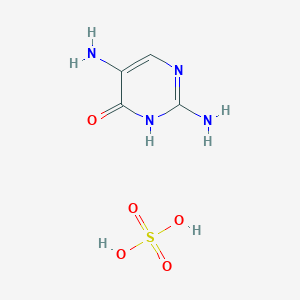

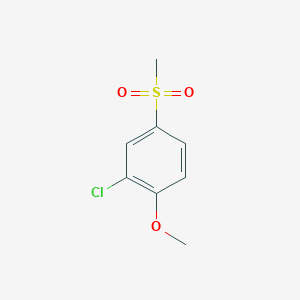
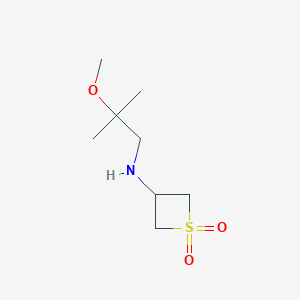
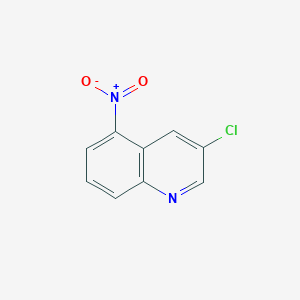
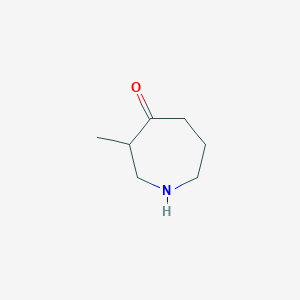
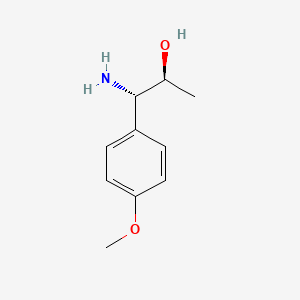
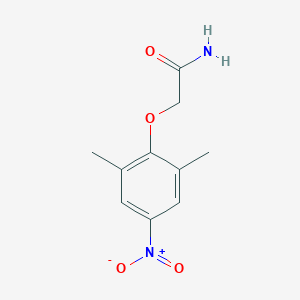
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
